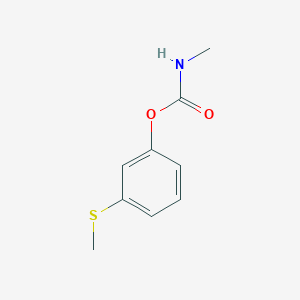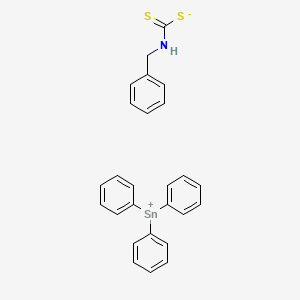stannane CAS No. 928326-78-7](/img/structure/B14172867.png)
[(4-Chloro-3,5-dinitrobenzoyl)oxy](triphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3,5-dinitrobenzoyl)oxystannane is an organotin compound that features a stannane core bonded to a 4-chloro-3,5-dinitrobenzoyl group and three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dinitrobenzoyl)oxystannane typically involves the reaction of triphenyltin hydroxide with 4-chloro-3,5-dinitrobenzoyl chloride. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the stannane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for (4-Chloro-3,5-dinitrobenzoyl)oxystannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the compound on an industrial scale.
化学反応の分析
Types of Reactions
(4-Chloro-3,5-dinitrobenzoyl)oxystannane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 4-chloro-3,5-dinitrobenzoyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenyl groups can undergo oxidation to form phenol derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of new organotin compounds with different substituents.
Reduction: Formation of amino derivatives of the original compound.
Oxidation: Formation of phenol derivatives and other oxidized products.
科学的研究の応用
(4-Chloro-3,5-dinitrobenzoyl)oxystannane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or stabilizers.
作用機序
The mechanism of action of (4-Chloro-3,5-dinitrobenzoyl)oxystannane involves its interaction with biological molecules and cellular pathways. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The nitro groups may also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
4-Chloro-3,5-dinitrobenzoic acid: Shares the 4-chloro-3,5-dinitrobenzoyl moiety but lacks the stannane core.
Triphenyltin hydroxide: Contains the triphenylstannane core but lacks the 4-chloro-3,5-dinitrobenzoyl group.
4-Chloro-3,5-dinitrobenzotrifluoride: Similar aromatic structure with different functional groups.
Uniqueness
(4-Chloro-3,5-dinitrobenzoyl)oxystannane is unique due to the combination of the stannane core and the 4-chloro-3,5-dinitrobenzoyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds.
特性
CAS番号 |
928326-78-7 |
|---|---|
分子式 |
C25H17ClN2O6Sn |
分子量 |
595.6 g/mol |
IUPAC名 |
triphenylstannyl 4-chloro-3,5-dinitrobenzoate |
InChI |
InChI=1S/C7H3ClN2O6.3C6H5.Sn/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16;3*1-2-4-6-5-3-1;/h1-2H,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
MNNALXSRIRVTII-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)[N+](=O)[O-])Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



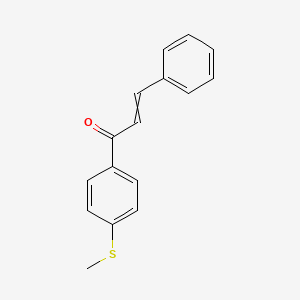
![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)

![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
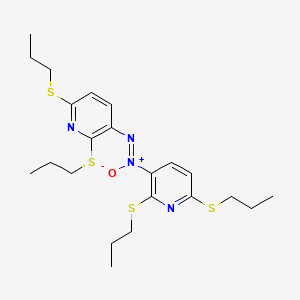
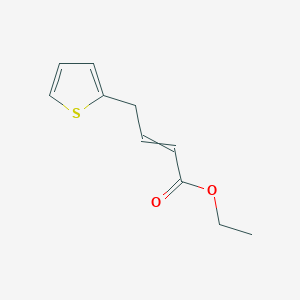
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
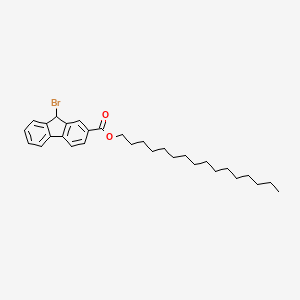
![N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
![2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol](/img/structure/B14172861.png)
